molecular formula C15H19BO3 B1427831 [2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid CAS No. 1313760-73-4

[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid

Cat. No. B1427831
M. Wt: 258.12 g/mol
InChI Key: SVZXDQRZLMYRLP-UHFFFAOYSA-N
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Description

“[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid” is a chemical compound with the CAS Number: 1313760-73-4. It has a molecular weight of 258.13 and its IUPAC name is 2-(isopentyloxy)-1-naphthylboronic acid . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Chemical Reactions Analysis

Boronic acids, such as “[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid”, are commonly used in various chemical reactions. For instance, they are used to synthesize potassium aryltrifluoroborates, which are convenient precursors of arylboron difluoride lewis acids . They are also useful in the synthesis of polyaromatic hydrocarbons utilizing the Suzuki reaction .

Scientific Research Applications

  • Organic Chemistry : Boronic acids are frequently used in organic chemistry in the Suzuki reaction, a type of cross-coupling reaction, to create carbon-carbon bonds .
  • Medicinal Chemistry : Boronic acids are used in the development of therapeutic agents. For example, Bortezomib, a boronic acid-based drug, is used in the treatment of multiple myeloma .
  • Material Science : Boronic acids have been used in the creation of sensors, particularly for the detection of glucose, which is crucial in the management of diabetes .
  • Biochemistry : Boronic acids can bind with sugars, and this property is used in many areas of biochemistry and biotechnology .
  • It is available for purchase from various chemical suppliers .
  • It is stored under inert atmosphere at 2-8°C .
  • Its molecular weight is 258.13 .
  • It is available for purchase from various chemical suppliers .
  • It is stored under inert atmosphere at 2-8°C .
  • Its molecular weight is 258.13 .

Safety And Hazards

The safety information for “[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid” indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Future Directions

The future directions for the study of boronic acids, such as “[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid”, are promising. Given their diverse applications and relatively simple preparation, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs . Furthermore, the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that “[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid” and similar compounds could have potential applications in the development of new drugs and therapies.

properties

IUPAC Name

[2-(3-methylbutoxy)naphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO3/c1-11(2)9-10-19-14-8-7-12-5-3-4-6-13(12)15(14)16(17)18/h3-8,11,17-18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZXDQRZLMYRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)OCCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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